4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one
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Overview
Description
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a complex organic compound that features a quinoline moiety, a phenyl group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in an alkaline medium . This reaction is often followed by nucleophilic addition to another aniline molecule .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines or alcohols.
Scientific Research Applications
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary, but common interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure but shares the quinoline moiety.
4-Hydroxy-2-quinolones: Known for their biological activities and synthetic versatility.
Imatinib: A therapeutic agent with a similar structural motif, used to treat leukemia.
Uniqueness
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its combination of a quinoline moiety with a phenyl group and a pentenone structure
Properties
CAS No. |
62748-00-9 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-4-phenyl-1-(quinolin-8-ylamino)pent-1-en-3-one |
InChI |
InChI=1S/C21H20N2O/c1-21(2,17-10-4-3-5-11-17)19(24)13-15-22-18-12-6-8-16-9-7-14-23-20(16)18/h3-15,22H,1-2H3 |
InChI Key |
KBBCWAQBFIPUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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